molecular formula C10H14O2 B3379384 (1S)-1-(2-methoxy-5-methylphenyl)ethanol CAS No. 156597-62-5

(1S)-1-(2-methoxy-5-methylphenyl)ethanol

Cat. No.: B3379384
CAS No.: 156597-62-5
M. Wt: 166.22 g/mol
InChI Key: LPTWYDMGMVMECF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(2-methoxy-5-methylphenyl)ethanol is an organic compound with a chiral center, making it optically active It is a secondary alcohol with a methoxy group and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-methoxy-5-methylphenyl)ethanol typically involves the reduction of the corresponding ketone, (2-methoxy-5-methylphenyl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the formation of the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas pressure to achieve the reduction of the ketone to the alcohol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone, (2-methoxy-5-methylphenyl)acetone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane, although this is less common.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: (2-methoxy-5-methylphenyl)acetone.

    Reduction: The corresponding alkane.

    Substitution: The corresponding chloride.

Scientific Research Applications

(1S)-1-(2-methoxy-5-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (1S)-1-(2-methoxy-5-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy and methyl groups can interact with hydrophobic pockets, affecting the binding affinity and specificity.

Comparison with Similar Compounds

    (1R)-1-(2-methoxy-5-methylphenyl)ethanol: The enantiomer of the compound, which may have different biological activities.

    (1S)-1-(2-methoxyphenyl)ethanol: Lacks the methyl group, which can affect its chemical properties and reactivity.

    (1S)-1-(2-methylphenyl)ethanol: Lacks the methoxy group, leading to different chemical behavior.

Uniqueness: (1S)-1-(2-methoxy-5-methylphenyl)ethanol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets. Its chiral nature also adds to its uniqueness, as different enantiomers can exhibit distinct biological activities.

Properties

IUPAC Name

(1S)-1-(2-methoxy-5-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTWYDMGMVMECF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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